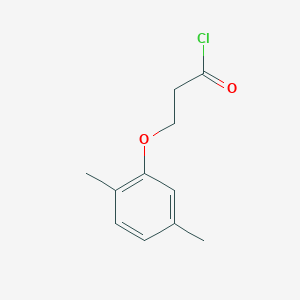
1-(3,4-Difluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
説明
The compound “1-(3,4-Difluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid” is likely an organic compound containing a pyridine ring, which is a six-membered ring with one nitrogen atom and two carbonyl groups. The 3,4-difluorobenzyl group is attached to the nitrogen atom of the pyridine ring .
Molecular Structure Analysis
The molecular structure of this compound would consist of a pyridine ring with a carbonyl group at the 2-position, a carboxylic acid group at the 3-position, and a 3,4-difluorobenzyl group attached to the nitrogen .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine atoms might increase its lipophilicity, and the presence of a carboxylic acid group might make it capable of forming hydrogen bonds .科学的研究の応用
Corrosion Inhibition in Mild Steel
A study by Saady et al. (2018) investigated the use of related compounds, including 2-benzylidene-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid, as corrosion inhibitors for mild steel in hydrochloric acid solution. The results showed these compounds possess good inhibiting properties, with inhibition efficiency reaching up to 90% at optimal concentrations (Saady et al., 2018).
Metal-Organic Frameworks for Dye Adsorption
Lun Zhao et al. (2020) synthesized a novel metal-organic framework using 1-(4-Carboxy-benzyl)-5-oxo-pyrrolidine-2-carboxylic acid. This compound demonstrated an effective adsorption of methyl orange, indicating potential applications in water treatment and purification (Lun Zhao et al., 2020).
Antimicrobial Applications
Jadhav et al. (2017) explored the antimicrobial potential of derivatives from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid. These compounds showed moderate to good activities against Gram-positive, Gram-negative bacterial strains, as well as fungal strains (Jadhav et al., 2017).
Pharmaceutical Activities
Burdzhiev and Stanoeva (2006) studied the reaction of glutaric anhydride with N-benzylidenebenzylamine, leading to the production of compounds like 1-benzyl-6-oxo-2-phenylpiperidine-3-carboxylic acid. These products are expected to possess pharmaceutical activities, indicating potential applications in drug development (Burdzhiev & Stanoeva, 2006).
Hydrogen Bonding in Pharmaceuticals
Dobbin et al. (1993) synthesized a series of compounds including 1,2-dialkyl-4-oxo-1,4-dihydropyridin-3-yloxyethanoic acids, highlighting the importance of hydrogen bonding in pharmaceuticals. These studies contribute to the understanding of molecular interactions in drug design (Dobbin et al., 1993).
Synthesis of Acyl Fluorides
Wagner et al. (1999) discussed the synthesis of 1-Acyl-4-benzylpyridinium salts from 1-acyl-4-alkylidene-1,4-dihydropyridines. This process highlights the potential of such compounds in synthesizing carboxylic acid fluorides, useful in various chemical syntheses (Wagner et al., 1999).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-[(3,4-difluorophenyl)methyl]-2-oxopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO3/c14-10-4-3-8(6-11(10)15)7-16-5-1-2-9(12(16)17)13(18)19/h1-6H,7H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQQJYSYNXKUWPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)O)CC2=CC(=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40699694 | |
| Record name | 1-[(3,4-Difluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40699694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Difluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
CAS RN |
1001413-01-9 | |
| Record name | 1-[(3,4-Difluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40699694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(3-Hydroxy-propylamino)-methyl]-8-methyl-1H-quinolin-2-one oxalate](/img/structure/B1395697.png)











![2-(2-(2-Fluorophenyl)-5-hydroxy-8-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxamido)acetic acid](/img/structure/B1395719.png)
